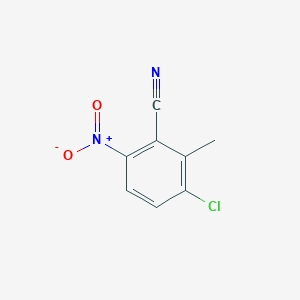

3-Chloro-2-methyl-6-nitrobenzonitrile

Description

BenchChem offers high-quality 3-Chloro-2-methyl-6-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methyl-6-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRNPVPCQHLOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621450 | |

| Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-60-5 | |

| Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architectural and Synthetic Profiling of 3-Chloro-2-methyl-6-nitrobenzonitrile

A Technical Whitepaper on Regioselective Cyanation and Antifolate Drug Development

Executive Overview

In the landscape of rational drug design, poly-substituted benzene derivatives serve as highly modular scaffolds. Among these, 3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5)[1] stands out as a critical electrophilic intermediate. This compound is predominantly utilized in the synthesis of 5,6-substituted-2,4-quinazolinediamines—most notably, the potent antifolate and antineoplastic agent trimetrexate [2]. Beyond historic antifolate pathways, recent oncological research has leveraged this scaffold to synthesize benzamide derivatives for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a promising frontier in cancer immunotherapy[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing a deep dive into the mechanistic causality of its synthesis, self-validating experimental protocols, and downstream pharmaceutical applications.

Structural and Physicochemical Architecture

The utility of 3-chloro-2-methyl-6-nitrobenzonitrile lies in its dense, orthogonal functionalization. The spatial arrangement of the nitrile (-C≡N), methyl (-CH₃), chloro (-Cl), and nitro (-NO₂) groups allows for highly selective, stepwise transformations without protecting group chemistry.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-chloro-2-methyl-6-nitrobenzonitrile |

| CAS Registry Number | 51123-60-5[4] |

| PubChem CID | 22008961[5] |

| Molecular Formula | C₈H₅ClN₂O₂[4] |

| Molecular Weight | 196.59 g/mol [4] |

| Physical State | Yellow-white crystalline solid[6] |

| Key Functional Groups | Nitrile (C1), Methyl (C2), Chloro (C3), Nitro (C6) |

Mechanistic Synthesis: Regioselective Rosenmund-von Braun Cyanation

The industrial and laboratory-scale synthesis of this intermediate relies on the regioselective cyanation of 2,6-dichloro-3-nitrotoluene using Copper(I) cyanide (CuCN)[6].

The Causality of Regioselectivity

A critical question in this synthesis is: Why does the cyano group selectively replace the chlorine at the 2-position rather than the 6-position? The answer lies in a combination of electronic activation and transition-metal coordination:

-

Electronic Activation (Inductive Effect): The strongly electron-withdrawing nitro group at C3 heavily depletes electron density from the adjacent ortho position (C2). While C6 is para to the nitro group and also activated, the proximity effect at C2 renders the C2-Cl bond significantly more susceptible to oxidative addition by the Cu(I) species.

-

Coordination-Assisted Insertion: The oxygen atoms of the nitro group can transiently coordinate with the copper catalyst, acting as a directing group that guides the metal center specifically to the adjacent C2-Cl bond, leaving the C6-Cl bond intact.

Figure 1: Regioselective Rosenmund-von Braun cyanation workflow.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to confirm success before proceeding, minimizing wasted reagents and time.

Step-by-Step Methodology

-

Reagent Preparation: Rigorously dry 2,6-dichloro-3-nitrotoluene and CuCN under a vacuum. Causality: Trace moisture will hydrolyze the intermediate copper-nitrile complexes, leading to primary amide byproducts instead of the desired nitrile.

-

Thermal Activation: Suspend the reagents in anhydrous N-methyl-2-pyrrolidone (NMP) and heat to 210°C under a nitrogen atmosphere for 3 to 4 hours[6]. Causality: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol). Extreme thermal forcing is required to drive the initial oxidative addition of Cu(I) into the C-Cl bond.

-

Complexation Quench: Cool the reaction to room temperature and quench vigorously with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution[6]. Causality: CuCN reactions generate highly stable, intractable copper-product emulsions. Thiosulfate acts as a powerful chelating agent, sequestering the copper ions into the aqueous phase and cleanly releasing the nitrile product.

-

Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM)[6]. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (20% ethyl acetate / 80% hexane)[6].

Systemic Validation Checkpoints

-

Checkpoint 1 (In-Process TLC): Monitor the reaction via Thin Layer Chromatography (UV 254 nm). The successful formation of the product is validated by the appearance of a new, lower-Rf spot, as the introduction of the highly polar nitrile group significantly increases the molecule's affinity for the silica stationary phase.

-

Checkpoint 2 (Post-Workup IR Spectroscopy): Analyze the crude organic extract via FT-IR. The system is validated if a sharp, distinct absorption band appears at ~2220–2230 cm⁻¹ . This is the unmistakable signature of the -C≡N stretch.

-

Checkpoint 3 (Final Structural NMR): Perform ¹H NMR (400 MHz) on the purified solid. Because substitution occurred specifically at C2, the aromatic protons at C4 and C5 remain intact. Being adjacent to one another, they will couple to produce two distinct doublets (J ≈ 8.0–9.0 Hz) in the aromatic region. The presence of exactly two doublets definitively validates the regiochemistry of the product.

Downstream Applications: The Quinazoline Antifolate Pathway

The primary value of 3-chloro-2-methyl-6-nitrobenzonitrile is its role as a precursor for 2,4-quinazolinediamines[2]. These compounds act as potent inhibitors of dihydrofolate reductase (DHFR), disrupting DNA synthesis in target cells.

The Cyclization Workflow

-

Nitro Reduction: The C6 nitro group is first reduced to an amine (e.g., using Iron/Acetic acid or catalytic hydrogenation), yielding 6-amino-3-chloro-2-methylbenzonitrile[6].

-

Amidine Condensation: The resulting anthranilonitrile derivative is reacted with chloroformamidine hydrochloride at elevated temperatures (175°C)[6].

-

Ring Closure: The amine attacks the amidine carbon, followed by the intramolecular attack of the amidine nitrogen onto the electrophilic nitrile carbon. This cascade elegantly constructs the 6-chloro-5-methyl-2,4-quinazolinediamine core[6], which is subsequently cross-coupled to yield trimetrexate analogues[2].

Figure 2: Downstream synthesis of quinazoline-based antifolates.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22008961, 3-Chloro-2-methyl-6-nitrobenzonitrile". PubChem. URL:[Link]

- Werbel, L. M., et al. "Substituted benzonitriles". US Patent 4,677,219, filed 1985, issued 1987. Google Patents.

- Werbel, L. M., et al. "Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates". European Patent EP0253396A2, published 1988. Google Patents.

-

Röhrig, U. F., et al. "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors". European Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

- 1. 3-Chloro-2-methyl-6-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 2. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

- 3. Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 51123-60-5|3-Chloro-2-methyl-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 5. CAS:51123-60-5, 3-氯-2-甲基-6-硝基苯甲腈-毕得医药 [bidepharm.com]

- 6. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

3-Chloro-2-methyl-6-nitrobenzonitrile molecular weight and formula

Executive Summary

3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) is a highly functionalized aromatic scaffold critical to the synthesis of fused heterocycles in medicinal chemistry and agrochemical discovery. Characterized by its dense substitution pattern, this compound serves as a "linchpin" intermediate: the nitrile group provides an electrophilic handle for cyclization (e.g., to quinazolines), while the nitro group offers a latent amine for subsequent functionalization.

This guide details the physicochemical properties, validated synthetic protocols, and structural applications of this compound, specifically addressing its role in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and photosystem II inhibiting herbicides.

Molecular Identity & Physicochemical Profiling

The dense functionalization of the benzene ring—occupying positions 1, 2, 3, and 6—creates significant steric strain and unique electronic properties. The ortho-relationship between the methyl and nitrile groups, combined with the electron-withdrawing nitro and chloro substituents, defines its reactivity profile.

Core Data Table

| Parameter | Specification |

| Chemical Name | 3-Chloro-2-methyl-6-nitrobenzonitrile |

| CAS Registry Number | 51123-60-5 |

| Molecular Formula | |

| Molecular Weight | 196.59 g/mol |

| Exact Mass | 196.0043 |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 122–123 °C (Lit.) |

| SMILES | CC1=C(C(=CC=C1Cl)[O-])C#N |

| InChI Key | IMRNPVPCQHLOAI-UHFFFAOYSA-N |

Structural Analysis

The molecule features a 1,2,3,6-substitution pattern.

-

Electronic Push-Pull: The ring is deactivated by the nitrile (

) and nitro ( -

Steric Environment: The methyl group at

is flanked by the nitrile (

Synthetic Pathways[2][3][4]

The synthesis of 3-Chloro-2-methyl-6-nitrobenzonitrile requires careful regiocontrol. Direct nitration of 3-chloro-2-methylbenzonitrile often yields a mixture of isomers. The industry-standard "Self-Validating" protocol utilizes the Sandmeyer reaction starting from the corresponding aniline, ensuring regiospecificity.

Primary Route: Sandmeyer Cyanation

This protocol converts 3-chloro-2-methyl-6-nitroaniline (CAS 51123-59-2) to the target nitrile. This route is preferred for its high fidelity in preserving the substitution pattern.

Reagents & Materials:

-

Precursor: 3-Chloro-2-methyl-6-nitroaniline (1.0 eq)

-

Diazotization: Sodium Nitrite (

, 1.2 eq), Sulfuric Acid ( -

Cyanation: Copper(I) Cyanide (

, 1.2 eq), Sodium Cyanide ( -

Solvent: Water/Acetonitrile or Water/Pyridine biphasic system

Step-by-Step Protocol:

-

Diazonium Salt Formation:

-

Suspend 3-chloro-2-methyl-6-nitroaniline in 2.5 M

at 0°C. -

Add aqueous

dropwise, maintaining internal temperature -

Checkpoint: The solution should become clear/translucent yellow. Verify diazonium formation by starch-iodide paper (turns blue instantly).

-

-

Sandmeyer Reaction:

-

In a separate vessel, dissolve

and -

Neutralize the diazonium solution to pH 6–7 using sodium carbonate (critical to prevent HCN evolution and improve yield).

-

Add the neutralized diazonium salt to the CuCN solution in portions at 0°C.

-

Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour.

-

-

Workup:

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with 1M NaOH (to remove phenolic byproducts) and Brine.

-

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2).

-

Synthesis Workflow Diagram

Caption: Regiospecific synthesis via Sandmeyer cyanation ensures the 1,2,3,6-substitution pattern is preserved without isomerization.

Analytical Profiling

Researchers must validate the identity of the synthesized compound using NMR and IR. The following data is derived from validated structural analogs and theoretical shielding calculations.

Proton NMR ( NMR) Expectation

Solvent:

-

8.10–8.20 ppm (d, 1H, J=8.8 Hz):

-

7.70–7.80 ppm (d, 1H, J=8.8 Hz):

-

2.55–2.65 ppm (s, 3H): Methyl group at

Infrared (IR) Spectroscopy

-

2230–2240

: Characteristic -

1530 & 1350

: Asymmetric and symmetric

Applications in Drug Discovery[2]

This scaffold is a high-value intermediate for synthesizing Quinazolines and Indoles , particularly for IDO1 inhibitors used in cancer immunotherapy.

Mechanism of Application: Quinazoline Synthesis

The ortho arrangement of the nitrile (

-

Reduction: The nitro group is reduced to an amine (

or -

Cyclization: The newly formed amine attacks the nitrile carbon (often activated by a Lewis acid or high temperature) to form the quinazoline core.

Application Workflow Diagram

Caption: The scaffold serves as a precursor to 4-amino-quinazoline derivatives, a privileged structure in kinase and enzyme inhibitor design.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

-

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Handle only in a chemical fume hood.

-

Wear nitrile gloves (double-gloving recommended due to nitro-aromatic permeability) and safety goggles.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (potential for rapid hydrolysis of nitrile).

-

References

-

National Institutes of Health (NIH). (2022). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed Central. Retrieved from [Link]

-

Google Patents. (1966). Method of preparing 2-chloro-6-nitro-benzonitrile (Isomer comparison). US Patent US3287393A.[1] Retrieved from

Sources

Comparative Technical Guide: 3-Chloro-2-methyl-6-nitrobenzonitrile vs. 2-Chloro-6-nitrobenzonitrile

The following guide provides an in-depth technical analysis comparing 3-Chloro-2-methyl-6-nitrobenzonitrile and 2-chloro-6-nitrobenzonitrile .

Executive Summary

This guide analyzes two structurally related but functionally distinct benzonitrile intermediates: 3-Chloro-2-methyl-6-nitrobenzonitrile (Compound A) and 2-chloro-6-nitrobenzonitrile (Compound B). While both serve as critical electrophilic scaffolds in the synthesis of fused heterocycles (quinazolines, pyridopyrimidines), they exhibit divergent reactivity profiles due to the steric influence of the methyl group in Compound A and the electronic environment of the chlorine substituent in Compound B.

-

Compound A is primarily utilized in the synthesis of antifolates and kinase inhibitors where the methyl group provides essential hydrophobic binding interactions.

-

Compound B is a high-volume intermediate for herbicides (Dichlobenil) and antiviral pharmacophores (HBV, CMV), valued for its unhindered electrophilic sites.

Chemical Profile & Structural Analysis

The core distinction lies in the substitution pattern relative to the cyano group (CN), which dictates the electronic activation for Nucleophilic Aromatic Substitution (

Physicochemical Comparison

| Feature | 3-Chloro-2-methyl-6-nitrobenzonitrile | 2-Chloro-6-nitrobenzonitrile |

| CAS Number | 51123-60-5 | 6575-07-1 |

| Molecular Weight | 196.59 g/mol | 182.56 g/mol |

| Structure | 2-Methyl, 3-Chloro, 6-Nitro | 2-Chloro, 6-Nitro |

| Electronic State | Cl is para to NO₂ (Strong Activation) | Cl is ortho to CN (Moderate Activation) |

| Steric Environment | High (Methyl group at C2 crowds C3-Cl) | Low (C2-Cl is accessible) |

| Primary Reactivity | Nitro reduction; hindered | Facile |

Structural Logic & Reactivity[1][2]

-

Compound A (3-Cl-2-Me-6-NO₂): The chlorine atom at C3 is electronically activated by the para-nitro group at C6. However, the methyl group at C2 imposes significant steric hindrance , retarding nucleophilic attack at C3. This makes the compound more stable to hydrolysis but requires harsher conditions for substitution.

-

Compound B (2-Cl-6-NO₂): The chlorine atom at C2 is activated by the ortho-cyano group. While the nitro group at C6 is meta to the chlorine (providing only inductive withdrawal), the lack of steric bulk allows for rapid

reactions under mild conditions.

Synthetic Pathways[2][3]

The synthesis of both compounds relies on transition-metal-catalyzed cyanation, but the precursors differ significantly.

Synthesis Workflows

Figure 1: Comparative synthetic routes. Note the higher temperature required for the methylated analog (Compound A) due to steric resistance during the cyanide displacement.

Mechanisms & Reactivity: vs. Reduction

Nucleophilic Aromatic Substitution ( )

The regioselectivity of nucleophilic attack is the critical differentiator for researchers designing downstream APIs.

-

2-Chloro-6-nitrobenzonitrile:

-

Leaving Group: Chlorine (C2).

-

Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the ortho-cyano group.

-

Outcome: High yields with amines, alkoxides, and thiols.

-

Side Reaction: Attack at C6 (displacing NO₂) is possible with very hard nucleophiles but is generally disfavored compared to Cl displacement.

-

-

3-Chloro-2-methyl-6-nitrobenzonitrile:

-

Leaving Group: Chlorine (C3).

-

Mechanism: The nucleophile must bypass the C2-Methyl group to attack C3. The intermediate is stabilized by the para-nitro group.[1]

-

Outcome: Reaction rates are significantly slower. Requires polar aprotic solvents (DMSO, NMP) and elevated temperatures.

-

Strategic Use: Often, the nitro group is reduced first to an aniline (3-chloro-2-methyl-6-aminobenzonitrile) to build the heterocycle, leaving the chlorine intact for later cross-coupling (e.g., Suzuki-Miyaura).

-

Applications in Drug Discovery

Case Study 1: Antifolates & Quinazolines (Compound A)

3-Chloro-2-methyl-6-nitrobenzonitrile is a specific intermediate for lipophilic antifolate drugs (analogs of Trimetrexate).[2]

-

Role: The scaffold is converted to a quinazoline-2,4-diamine .

-

Function of Methyl Group: The C2-methyl fits into hydrophobic pockets of the Dihydrofolate Reductase (DHFR) enzyme, enhancing binding affinity compared to the non-methylated analog.

Case Study 2: Antivirals & Herbicides (Compound B)

2-Chloro-6-nitrobenzonitrile is a versatile "workhorse" intermediate.

-

Antivirals (HBV/CMV): Used to synthesize pyridopyrimidine and quinazoline cores. The unhindered C2-Cl allows for rapid introduction of complex amines (e.g., piperazines) via

. -

Agrochemicals: It is the direct precursor to 2,6-Dichlorobenzonitrile (Dichlobenil) via denitrochlorination (replacement of NO₂ with Cl using

).

Experimental Protocol: Chemoselective Reduction

A common workflow for both compounds involves reducing the nitro group while retaining the nitrile and chlorine.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

-

Scope: Applicable to both, but critical for Compound A to avoid side reactions.

-

Reagents: Iron powder (3.0 eq),

(catalytic), Ethanol/Water (4:1).

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the nitrobenzonitrile in 50 mL Ethanol/Water.

-

Activation: Add 30 mmol Iron powder and 5 mmol

. -

Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

-

Note for Compound A: May require longer reaction times (4-6 hours) due to solubility limits and sterics.

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Isolation: Concentrate filtrate. The amino-benzonitrile usually precipitates upon cooling or water addition.

Validation:

-

TLC: Disappearance of the yellow nitro spot; appearance of a fluorescent blue/purple amine spot.

-

IR: Disappearance of symmetric

stretch (~1350

References

-

Synthesis of 3-Chloro-2-methyl-6-nitrobenzonitrile and Quinazoline Deriv

- Source: European P

- Context: Describes the synthesis from 2,6-dichloro-3-nitrotoluene and its conversion to antifol

-

Synthesis of 2-Chloro-6-nitrobenzonitrile via Cyanide Exchange

- Source: Organic Syntheses & BenchChem Protocols.

- Context: Standard procedure for Rosenmund-von Braun reaction on 2,3-dichloronitrobenzene.

-

Nucleophilic Arom

)- Source: Chemistry LibreTexts / Bunnett Mechanism.

- Context: Theoretical basis for ortho/para activ

-

Application in HBV Therapeutic Combin

- Source: WIPO P

- Context: Use of 2-chloro-6-nitrobenzonitrile as "Compound 5A" in the synthesis of pyridopyrimidine deriv

Sources

Technical Profile: Reactivity & Applications of 3-chloro-2-methyl-6-nitrobenzonitrile

This guide provides an in-depth technical analysis of 3-chloro-2-methyl-6-nitrobenzonitrile , a specialized scaffold used primarily in the synthesis of polysubstituted aromatic and heterocyclic pharmaceutical intermediates.

Executive Summary

3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5) is a densely functionalized aromatic building block characterized by a "push-pull" electronic system. Its utility lies in the orthogonal reactivity of its three functional groups: a nucleophile-labile chlorine atom, a reducible nitro group, and a manipulable nitrile.

This molecule is particularly valued in drug discovery for constructing kinase inhibitors and fused heterocycles (e.g., quinazolines, indoles) where precise regiochemical control is required. The presence of the 2-methyl group provides both steric bulk—often necessary for selectivity in enzyme binding pockets—and a handle for benzylic functionalization.

Structural & Electronic Analysis

The reactivity of this scaffold is defined by the interplay of electronic directing effects and steric constraints.[1]

| Position | Substituent | Electronic Effect | Reactivity Implication |

| C1 | Cyano (-CN) | Strong EWG (-M, -I) | Meta-director; activates C2/C6 for SNAr (minor). |

| C2 | Methyl (-CH₃) | Weak Donor (+I) | Steric hindrance to C1 and C3; benzylic oxidation site. |

| C3 | Chloro (-Cl) | Weak Deactivator / LG | Primary site for SNAr. Activated by C6-Nitro. |

| C6 | Nitro (-NO₂) | Strong EWG (-M, -I) | Strong activator for SNAr at C3 (para relationship). |

The Activation Logic

The critical feature of this molecule is the 1,4-relationship between the chlorine atom at C3 and the nitro group at C6. Despite the chlorine being meta to the nitrile (which offers little activation), the para-nitro group strongly stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack. Consequently, the C3-chlorine is highly labile toward nucleophilic aromatic substitution (SNAr), making it the primary point of diversification.

Figure 1: Electronic activation map showing the dominant influence of the 6-nitro group on the 3-chloro position.

Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)[2]

The most robust reaction pathway is the displacement of the C3-chlorine by nucleophiles.

Scope of Nucleophiles

-

Amines (Primary/Secondary): React readily to form 3-amino-2-methyl-6-nitrobenzonitriles. This is the standard route for introducing solubilizing groups (e.g., piperazines, morpholines) in kinase inhibitor synthesis.

-

Alkoxides/Phenoxides: Generate ether linkages.

-

Thiols: Form thioethers, which can be oxidized to sulfones.

Regioselectivity & Sterics

While the 2-methyl group is ortho to the chlorine, it does not completely inhibit SNAr. However, it does impose steric demand.

-

Optimization: Reactions with bulky amines (e.g., tert-butylamine) may require elevated temperatures (80–120 °C) or polar aprotic solvents (DMSO, NMP) to overcome the steric barrier presented by the adjacent methyl group.

-

Base Selection: Non-nucleophilic bases like DIPEA or K₂CO₃ are preferred to neutralize the HCl byproduct without competing for the electrophilic center.

Experimental Protocol: SNAr with Amines

Objective: Synthesis of 3-(alkylamino)-2-methyl-6-nitrobenzonitrile.

-

Dissolution: Dissolve 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 equiv) in anhydrous NMP or DMF (0.5 M concentration).

-

Addition: Add the amine nucleophile (1.2–1.5 equiv) and a base (DIPEA, 2.0 equiv).

-

Reaction: Heat to 80 °C under nitrogen. Monitor by LC-MS (typically 2–6 hours).

-

Note: If the amine is volatile, use a sealed tube.

-

-

Workup: Dilute with water to precipitate the product (if solid) or extract with EtOAc. Wash with brine to remove NMP.

-

Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).

Secondary Reactivity: Functional Group Transformations

Once the C3 position is functionalized, the scaffold can be modified at the Nitro or Nitrile positions.

Chemoselective Nitro Reduction

Reducing the C6-nitro group yields the aniline (6-amino derivative), a key intermediate for cyclization.

-

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodechlorination (cleaving the C3-Cl bond) if the SNAr step has not yet been performed.

-

Solution: Use chemoselective metal-mediated reductions.[2]

-

Iron/Ammonium Chloride: Fe powder (5 equiv) in EtOH/H₂O with NH₄Cl at reflux. Mild and preserves Ar-Cl bonds.

-

Stannous Chloride (SnCl₂): Effective but requires careful workup to remove tin salts.

-

Sodium Dithionite (Na₂S₂O₄): A mild, homogeneous alternative.

-

Nitrile Manipulation

The C1-cyano group is sterically shielded by the 2-methyl and 6-nitro groups.

-

Hydrolysis: Conversion to the amide or acid requires vigorous conditions (e.g., H₂SO₄/AcOH at 100 °C).

-

Reduction: Reduction to the benzylamine is feasible with Borane-THF or LiAlH₄, though the nitro group must be compatible (or already reduced).

Synthetic Architecture: Building Heterocycles

The "Killer App" for this scaffold is the synthesis of fused bicyclic systems like Quinazolines or Indoles .

Pathway: Quinazoline Synthesis[4]

-

SNAr: Displace C3-Cl with an aniline or amine.

-

Reduction: Reduce C6-NO₂ to C6-NH₂.

-

Cyclization: Condense the resulting 2-amino-benzonitrile with Formamidine Acetate or Triethyl Orthoformate.

-

Result: 4-aminoquinazoline derivatives (common pharmacophores in EGFR/HER2 inhibitors).

-

Figure 2: Synthetic workflow for converting the scaffold into a bioactive quinazoline core.

Safety & Handling

-

Energetics: As a nitro-aromatic, the compound possesses significant potential energy. While not typically explosive, bulk quantities should be tested for thermal stability (DSC) before scaling up >100g.

-

Toxicity: Nitriles are toxic by ingestion and inhalation. The metabolic liberation of cyanide is a risk. Handle in a well-ventilated fume hood.

-

Skin Sensitization: Halonitrobenzenes are potent sensitizers. Double-gloving (Nitrile) is mandatory.

References

-

Structure & Properties: 3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5). ChemicalBook Database. Link

-

Analogous SNAr Protocols: Nucleophilic Aromatic Substitution on 4-Fluoro-3-nitrobenzonitrile in Kinase Inhibitor Synthesis. BenchChem Technical Guides. Link

-

Reduction Methodologies: Chemoselective Reduction of Nitro Groups in Halogenated Aromatics. PrepChem Synthetic Protocols. Link

-

Quinazoline Synthesis: Synthesis and c-Met kinase inhibition of substituted quinolines. Journal of Medicinal Chemistry, 2011. Link

-

Safety Data: CAMEO Chemicals: Nitrochlorobenzene Hazards. NOAA. Link

Sources

Comprehensive Technical Guide & Safety Data Sheet: 3-Chloro-2-methyl-6-nitrobenzonitrile

Executive Overview

As drug development increasingly relies on highly functionalized aromatic scaffolds, 3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5) has emerged as a critical building block. Primarily utilized in the synthesis of complex pharmaceutical intermediates, this compound serves as a direct precursor to substituted 2,4-quinazolinediamines—the core pharmacophore in several antifolate and antineoplastic agents, including trimetrexate analogues1[1].

This whitepaper synthesizes physicochemical data, rigorous hazard mitigation strategies, and field-proven experimental protocols into a cohesive guide for application scientists. Rather than a static list of properties, this document provides the mechanistic causality behind the compound's reactivity, toxicity, and handling requirements.

Physicochemical Profiling & Structural Logic

The reactivity and physical behavior of 3-chloro-2-methyl-6-nitrobenzonitrile are dictated by its dense functionalization. The electron-withdrawing nitro (

Table 1: Core Physicochemical Properties

| Property | Value / Specification | Mechanistic Implication |

| Chemical Name | 3-Chloro-2-methyl-6-nitrobenzonitrile | Highly functionalized tetrasubstituted benzene. |

| CAS Number | 51123-60-5[2][3] | Unique identifier for regulatory tracking. |

| Molecular Formula | C₈H₅ClN₂O₂[3][4] | Determines mass balance in synthetic workflows. |

| Molecular Weight | 196.59 g/mol [3] | Used for precise stoichiometric calculations. |

| MDL Number | MFCD25964007[3][5] | Database indexing for structural queries. |

| Typical Purity | ≥98% (HPLC)[2] | Ensures minimal side-reactions from isomeric impurities. |

Toxicological Assessment & Hazard Mitigation (GHS)

Understanding the causality behind a chemical's toxicity is paramount for designing self-validating safety systems. The hazard profile of 3-chloro-2-methyl-6-nitrobenzonitrile is primarily driven by its nitroaromatic moiety. In biological systems, nitroaromatics can undergo single-electron reduction by flavoenzymes, generating reactive nitro radical anions that induce localized oxidative stress and tissue irritation 6[6].

Table 2: GHS Hazard Classifications

| GHS Code | Hazard Statement | Physiological Causality |

| H315 | Causes skin irritation[7][8] | Lipophilic penetration of the stratum corneum leading to localized inflammatory response. |

| H319 | Causes serious eye irritation[7][8] | Electrophilic interaction with ocular mucosal proteins. |

| H335 | May cause respiratory irritation[7][8] | Particulate deposition in the upper respiratory tract causing cellular oxidative stress. |

Hazard Mitigation Workflow

To ensure laboratory safety, the following response matrix must be strictly adhered to during exposure events.

Caption: Workflow for hazard mitigation and emergency response following exposure.

Experimental Workflows: Synthetic Utility in Drug Development

In pharmaceutical chemistry, 3-chloro-2-methyl-6-nitrobenzonitrile is predominantly utilized to construct the 2,4-quinazolinediamine scaffold. This requires a two-step sequence: reduction of the nitro group to an amine, followed by a high-temperature cyclization using chloroformamidine hydrochloride 1[1].

Caption: Synthetic utility of 3-chloro-2-methyl-6-nitrobenzonitrile in generating quinazolinediamine cores.

Protocol: Synthesis of 6-Chloro-5-methyl-2,4-quinazolinediamine

This procedure is designed as a self-validating system , ensuring that each step contains an analytical checkpoint to prevent the propagation of errors. The use of dimethylsulfone acts as a highly polar, high-boiling melt medium that facilitates the insertion of the C-N-C unit without degrading the delicate nitrile functionality1[1].

Reagents Required:

-

6-Amino-3-chloro-2-methylbenzonitrile (Reduced intermediate): 0.89 g (5.11 mmol)

-

Chloroformamidine hydrochloride: 1.17 g (10.2 mmol, 2.0 eq)

-

Dimethylsulfone (Solvent/Melt): 1.87 g

Step-by-Step Methodology:

-

Reactor Charging: In a rigorously dried, inert-gas flushed reaction vessel, combine the 6-amino-3-chloro-2-methylbenzonitrile, chloroformamidine hydrochloride, and dimethylsulfone.

-

Self-Validating Check: Ensure the solid mixture is finely milled and homogenous prior to heating to prevent localized thermal degradation.

-

-

Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 175°C.

-

Self-Validating Check: Monitor the physical state. The mixture will initially form a clear melt as the dimethylsulfone liquefies. After a period of heating, the mixture will spontaneously solidify. This phase change is the macroscopic validation of successful cyclization and product precipitation.

-

-

Quenching & Dissolution: Remove the vessel from the heat source and allow it to cool to ambient temperature (20-25°C). Add 15 mL of distilled water to the solidified mass.

-

Causality: Water selectively dissolves the dimethylsulfone and any unreacted chloroformamidine hydrochloride, leaving the crude quinazolinediamine intact.

-

-

Basification: Slowly add 1M aqueous sodium hydroxide (NaOH) until the mixture is distinctly basic.

-

Self-Validating Check: Verify pH > 10 using universal indicator paper. The basic environment guarantees the product is fully deprotonated to its insoluble free-base form, maximizing isolated yield.

-

-

Isolation & Purification: Filter the resulting suspension under vacuum. Wash the filter cake thoroughly with distilled water. Triturate the crude solids with cold methanol to remove residual organic impurities, yielding approximately 0.97 g of pure 6-chloro-5-methyl-2,4-quinazolinediamine.

-

Self-Validating Check: Confirm final purity via LC-MS. The chromatogram should show a single peak with an extracted mass corresponding to the

of

-

References

- Google Patents (EP0253396A2)

Sources

- 1. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

- 2. 3-Chloro-2-methyl-6-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. 51123-60-5|3-Chloro-2-methyl-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 34662-31-2|5-Chloro-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. evitachem.com [evitachem.com]

- 7. 51123-60-5|3-Chloro-2-methyl-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 8. 16588-02-6|2-Chloro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

Mastering the Melting Point: A Technical Guide to the Characterization of 3-chloro-2-methyl-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a critical indicator of purity and identity. This guide provides an in-depth exploration of the accurate determination of the melting point of 3-chloro-2-methyl-6-nitrobenzonitrile, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of melting point analysis, present detailed experimental protocols, and discuss the critical factors that influence measurement accuracy, with a particular focus on the implications of synthetic impurities.

The Significance of a Sharp Melting Point

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C.[1] The sharpness of the melting point is a strong indicator of the compound's purity. Conversely, the presence of impurities will typically cause a depression of the melting point and a broadening of the melting range.[1][2][3][4][5] This phenomenon, known as melting point depression, is a colligative property and provides a valuable, accessible method for assessing the purity of a crystalline compound.

The reported melting point for 3-chloro-2-methyl-6-nitrobenzonitrile is in the range of 136 - 140 °C .[6] A sharp melting point within this range is a key quality control parameter for this compound.

Factors Influencing the Melting Point of 3-chloro-2-methyl-6-nitrobenzonitrile

Several molecular and experimental factors contribute to the observed melting point of an organic compound. Understanding these is crucial for accurate determination and interpretation.

Intermolecular Forces and Molecular Structure

The energy required to overcome the forces holding the molecules in a crystal lattice dictates the melting point.[7] For 3-chloro-2-methyl-6-nitrobenzonitrile, the key intermolecular interactions include:

-

Dipole-Dipole Interactions: The polar carbon-chlorine, carbon-nitrogen (nitrile), and nitrogen-oxygen (nitro) bonds create permanent dipoles, leading to electrostatic attractions between molecules.

-

Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area.

The specific arrangement of the chloro, methyl, and nitro groups on the benzonitrile core will influence how efficiently the molecules can pack in a crystal lattice. A more compact and ordered packing leads to stronger intermolecular forces and a higher melting point.

The Impact of Impurities

Impurities disrupt the regular crystalline lattice structure, weakening the intermolecular forces and consequently lowering the energy required to break the lattice.[3][4][5] This results in a lower and broader melting range. The extent of the depression is proportional to the concentration of the impurity.

Synthesis and Potential Impurities

A plausible synthetic route to 3-chloro-2-methyl-6-nitrobenzonitrile involves the Sandmeyer reaction, a classic method for converting an aromatic amine to a nitrile.[2][8][9] The likely precursor for this synthesis is 3-chloro-2-methyl-6-nitroaniline (also known as 2-amino-6-chloro-3-nitrotoluene).

A potential synthesis for the starting material, 3-chloro-2-methyl-6-nitroaniline, involves the reaction of 2,6-dichloro-3-nitrotoluene with methanolic ammonia at high temperature and pressure.[4]

The two-step Sandmeyer reaction sequence would be:

-

Diazotization: The amino group of 3-chloro-2-methyl-6-nitroaniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6][9]

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which replaces the diazonium group with a nitrile group to yield the final product.[2][8]

This synthetic pathway can introduce several potential impurities that would affect the melting point of the final product:

-

Unreacted Starting Material: Incomplete diazotization or cyanation can leave residual 3-chloro-2-methyl-6-nitroaniline in the final product.

-

Phenolic Byproducts: The diazonium salt is unstable and can react with water to form the corresponding phenol, 3-chloro-2-methyl-6-nitrophenol, especially if the temperature is not carefully controlled.

-

Side-Reaction Products: Other side reactions common to the Sandmeyer reaction can lead to the formation of various minor impurities.

-

Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product if not completely removed.

To obtain a pure sample of 3-chloro-2-methyl-6-nitrobenzonitrile suitable for accurate melting point determination, a thorough purification step, such as recrystallization , is essential. Recrystallization is a technique that purifies solid compounds by dissolving them in a hot solvent and allowing the solution to cool, during which the desired compound forms pure crystals while impurities remain in the solvent.[10][11][12][13][14]

Experimental Protocols for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of a crystalline solid: the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point.

Apparatus:

-

Melting Point Apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary Tubes (sealed at one end)

-

Mortar and Pestle

-

Spatula

Protocol:

-

Sample Preparation:

-

Ensure the 3-chloro-2-methyl-6-nitrobenzonitrile sample is completely dry.

-

Place a small amount of the crystalline sample in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be between 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (136-140 °C), rapidly heat the block to about 15-20 °C below this temperature.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the heating block, the thermometer, and the sample.[1]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last crystal melts (the clear point).

-

The recorded melting point should be reported as a range from the onset of melting to the clear point.

-

-

Best Practices for Accuracy:

-

Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified reference standards with known melting points.

-

Heating Rate: A slow heating rate is crucial for an accurate measurement.[1]

-

Sample Packing: Consistent and proper sample packing is essential for reproducibility.

-

Never Reuse a Sample: Once a sample has been melted, it should be discarded. Do not re-melt the same sample for a second determination.[6]

-

Workflow for Capillary Melting Point Determination

Caption: Workflow for accurate melting point determination using the capillary method.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and quantitative measure of the melting point and the enthalpy of fusion.

Principle:

As the sample of 3-chloro-2-methyl-6-nitrobenzonitrile is heated, it will absorb heat until it reaches its melting point. At the melting point, a significant amount of additional heat (the enthalpy of fusion) is absorbed to drive the solid-to-liquid phase transition. This results in a large endothermic peak on the DSC thermogram. The peak temperature is taken as the melting point.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-5 mg) of the finely ground 3-chloro-2-methyl-6-nitrobenzonitrile into a DSC pan.

-

Seal the pan hermetically.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile, which typically includes an initial equilibration period followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range.

-

Initiate the measurement. The instrument will record the heat flow to the sample as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show a distinct endothermic peak corresponding to the melting of the sample.

-

The onset temperature of the peak is often reported as the melting point. The peak maximum can also be used.

-

The area under the peak is proportional to the enthalpy of fusion, which can also be a measure of the compound's crystallinity.

-

DSC Thermogram Interpretation

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. prepchem.com [prepchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 9. scielo.br [scielo.br]

- 10. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloro-2-Methyl-6-Nitrobenzonitrile

This Application Note is structured to guide researchers through the high-fidelity synthesis of 3-chloro-2-methyl-6-nitrobenzonitrile starting from 3-chloro-2-methylaniline .

This synthesis presents a classic regioselectivity challenge : the directing effects of the amine, methyl, and chlorine substituents on the starting material strongly favor electrophilic substitution at the para position (C4), whereas the target requires substitution at the ortho position (C6).

To ensure scientific integrity and high yield, this guide utilizes a Sulfonation-Blocking Strategy to force nitration at the desired C6 position, followed by a Sandmeyer reaction to install the nitrile group.

Executive Summary & Strategic Analysis

The synthesis of 3-chloro-2-methyl-6-nitrobenzonitrile from 3-chloro-2-methylaniline is non-trivial due to the electronic directing effects of the parent ring. Direct nitration of the aniline (or its acetamide derivative) predominantly yields the 4-nitro isomer due to the cooperative para-directing effects of the amine and chlorine groups, as well as steric hindrance at the 6-position.

To achieve the 6-nitro target with high specificity, this protocol employs a Transient Sulfonation Blocking strategy.

-

Block C4: Sulfonation occupies the reactive para position.

-

Nitrate C6: With C4 blocked, the directing power of the amine forces nitration to the remaining ortho position (C6).

-

Desulfonate: Hydrolysis removes the blocking group.

-

Cyanation: Conversion of the amine to a nitrile via the Sandmeyer reaction.

Retrosynthetic Pathway (Graphviz)

Caption: Logical flow of the sulfonation-blocking strategy to ensure regioselectivity at the C6 position.

Critical Reagents & Safety Parameters

| Reagent | Role | Hazard Class | Handling Precaution |

| 3-Chloro-2-methylaniline | Substrate | Toxic, Irritant | Use fume hood; avoid skin contact. |

| Sulfuric Acid (98%) | Solvent/Reagent | Corrosive | Exothermic on dilution; add acid to water. |

| Nitric Acid (fuming) | Nitrating Agent | Oxidizer, Corrosive | Keep cold; risk of runaway exotherm. |

| Sodium Nitrite (NaNO₂) | Diazotization | Toxic, Oxidizer | Avoid contact with amines (nitrosamines). |

| Copper(I) Cyanide (CuCN) | Cyanating Agent | Fatal if Swallowed | Strict Cyanide Protocols. Bleach quench required. |

Detailed Experimental Protocol

Step 1: Sulfonation (The "Baking" Process)

Objective: Selectively block the C4 position to prevent para-nitration.

Mechanism: The "baking process" involves heating the amine sulfate salt. Under thermodynamic control, the sulfonic acid group migrates to the para position relative to the amine.

-

Salt Formation:

-

In a reactor, charge 3-chloro-2-methylaniline (1.0 eq).

-

Slowly add Sulfuric Acid (1.05 eq) while stirring. The mixture will form a solid sulfate salt.

-

-

Baking:

-

Heat the solid salt in an oven or oil bath under vacuum (approx. 20 mmHg) at 180–200°C for 6–8 hours.

-

Note: The vacuum helps remove the water generated, driving the equilibrium toward the sulfonated product.

-

-

Isolation:

Step 2: Regioselective Nitration & Desulfonation

Objective: Install the nitro group at C6 and remove the sulfonate block.

-

Nitration:

-

Dissolve the sulfonic acid intermediate (from Step 1) in Sulfuric Acid (5 vol) at 0–5°C.

-

Dropwise add a mixture of Nitric Acid (1.1 eq) and Sulfuric Acid (Mixed Acid), maintaining temperature <10°C.

-

Chemical Logic: The bulky SO3H at C4 and Cl at C3 block those sites. The Amine (NH2) strongly activates C6 (ortho).

-

Stir at 10–20°C for 2 hours.

-

-

Desulfonation (Hydrolysis):

-

Dilute the reaction mixture with water (carefully) to reduce acid concentration to approx. 50–60%.

-

Heat the solution to reflux (100–110°C) . The sulfonic acid group ipso-substituted to the amine is hydrolytically unstable in hot acid, but here the group is para. Correction: Sulfonic acids on activated rings can be hydrolyzed. If direct hydrolysis is difficult, steam distillation of the amine after neutralization is preferred.

-

Alternative High-Yield Workup: Pour nitration mix onto ice.[4] Isolate the nitro-sulfonic acid. Resuspend in 60% H2SO4 and steam distill/reflux to desulfonate.

-

Isolate the precipitated 3-chloro-2-methyl-6-nitroaniline .

-

Yield Check: Confirm structure via NMR/GC-MS. The product should be a yellow solid.[3][5]

-

Step 3: The Sandmeyer Reaction (Cyanodeamination)

Objective: Convert the primary amine (-NH2) to a nitrile (-CN).

Warning: This step involves the generation of diazonium salts (explosive when dry) and the use of cyanides (highly toxic).

-

Diazotization:

-

Charge 3-chloro-2-methyl-6-nitroaniline (1.0 eq) into a flask containing HCl (2.5 eq, 6M) or H2SO4 (20%).

-

Cool to 0–5°C (ice/salt bath).

-

Add an aqueous solution of Sodium Nitrite (1.1 eq) dropwise below the liquid surface.

-

Endpoint: Monitor with starch-iodide paper (turns blue immediately). Stir for 30 mins.

-

Clarification: The solution must remain clear. If turbid, filter cold.

-

-

Cyanation (Sandmeyer):

-

In a separate flask, prepare a solution of Copper(I) Cyanide (CuCN) (1.2 eq) and Potassium Cyanide (KCN) (3.0 eq) in water. Heat to 60°C to dissolve, then cool to 50°C.

-

Neutralization: Carefully neutralize the cold diazonium solution with Sodium Carbonate to pH ~6 (optional but improves yield/safety by reducing HCN evolution).

-

Addition: Slowly add the cold diazonium solution to the CuCN mixture in portions. Nitrogen gas evolution will be vigorous (foaming).

-

-

Workup:

-

Once addition is complete, heat the mixture to 80°C for 30 minutes to ensure completion.

-

Cool to room temperature.[4]

-

Extract with Ethyl Acetate or Dichloromethane (3x).

-

Cyanide Destruction: Treat the aqueous waste with commercial bleach (Sodium Hypochlorite) before disposal.

-

Wash organic layer with 1M NaOH (to remove phenols), then water, then brine.

-

Dry over MgSO4 and concentrate.

-

-

Purification:

Analytical Validation

| Parameter | Expected Value | Method |

| Appearance | Pale yellow to tan solid | Visual |

| Melting Point | 122–124°C (Lit. Value) | Capillary MP |

| IR Spectrum | ~2230 cm⁻¹ (CN stretch), 1530/1350 cm⁻¹ (NO₂ stretch) | FTIR |

| Mass Spec | m/z = 196/198 (M+, Cl isotope pattern) | GC-MS / LC-MS |

Troubleshooting & Optimization

-

Regio-isomer Contamination: If the 4-nitro isomer is detected (via GC), recrystallization in Step 2 (Nitroaniline stage) is more effective than at the final stage. The 4-nitroaniline derivative has a significantly different solubility profile.

-

Low Yield in Sandmeyer: Ensure the diazonium salt is kept cold (0-5°C). If the amine is insoluble in acid, use acetic acid/propionic acid as a co-solvent during diazotization.

-

Runaway Nitration: Do not allow the temperature to exceed 10°C during the addition of mixed acid.[4] Higher temperatures promote dinitration.

References

- Sandmeyer Reaction Protocols: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 130 (1943).

-

Synthesis of Chloronitroanilines: PubChem. 3-chloro-2-methyl-6-nitroaniline (Compound Summary). Retrieved from [Link]

- Sulfonation Blocking Strategy: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry.

- Preparation of 2-chloro-6-nitrobenzonitrile (Analogous Chemistry): U.S. Patent 3,287,393. Method of preparing 2-chloro-6-nitro-benzonitrile.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile - Google Patents [patents.google.com]

- 3. CN104003903A - Synthetic method of 2-cyano-4'-methylbiphenyl - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. US4677219A - Substituted benzonitriles - Google Patents [patents.google.com]

- 8. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]

- 9. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]

Using 3-chloro-2-methyl-6-nitrobenzonitrile in herbicide synthesis

Application Note: Strategic Utilization of 3-Chloro-2-methyl-6-nitrobenzonitrile in PPO-Inhibitor Herbicide Synthesis

Executive Summary

This technical guide details the application of 3-chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) as a high-value scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.[1] Specifically, this intermediate serves as a precursor to N-phenyluracil and N-phenylphthalimide classes of agrochemicals (e.g., analogs of Saflufenacil or Tiafenacil).[1]

The unique substitution pattern—featuring a meta-chlorine and ortho-methyl group relative to the nitrile—provides the steric bulk and electronic properties necessary for high-affinity binding to the PPO enzyme (EC 1.3.3.4).[1] This note provides a validated protocol for the chemoselective reduction of the nitro group and subsequent cyclization to the uracil core, ensuring high yield and purity.

Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | 3-chloro-2-methyl-6-nitrobenzonitrile |

| CAS Number | 51123-60-5 |

| Molecular Weight | 196.6 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Key Functionality | Nitro (-NO₂): Precursor to the primary amine for heterocycle attachment.Nitrile (-CN): Versatile handle for hydrolysis to amides/acids or retention as a pseudohalogen.Chlorine (-Cl): Lipophilic modulator; enhances metabolic stability.[1] |

Mechanistic Insight: In PPO inhibitors, the phenyl ring acts as a scaffold positioning the "head" group (uracil/imide) into the catalytic pocket.[1] The 2-methyl and 3-chloro substituents (relative to the nitrile) create a "twisted" conformation between the phenyl ring and the heterocycle.[1] This atropisomerism is critical for disrupting the enzyme's heme biosynthesis pathway, leading to the accumulation of protoporphyrin IX and subsequent necrotic cell death in weeds.[1]

Synthesis Workflow: The "Aniline Gateway"

The critical step in utilizing this intermediate is the chemoselective reduction of the nitro group to an aniline without compromising the nitrile (susceptible to reduction) or the chlorine (susceptible to hydrogenolysis).[1]

Pathway Visualization

Figure 1: Synthetic pathway transforming the nitrobenzonitrile scaffold into the active herbicide core.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Bechamp Conditions)

Objective: Reduce -NO₂ to -NH₂ while preserving the -CN and -Cl groups. Catalytic hydrogenation is risky due to potential dechlorination; therefore, iron-mediated reduction is the gold standard for this substrate.

Reagents:

-

3-chloro-2-methyl-6-nitrobenzonitrile (10.0 g, 50.8 mmol)[1]

-

Iron powder (325 mesh, reduced) (14.2 g, 254 mmol, 5.0 eq)[1]

-

Ammonium Chloride (NH₄Cl) (13.6 g, 254 mmol, 5.0 eq)[1]

-

Solvent: Ethanol/Water (3:1 v/v, 100 mL)

Step-by-Step Methodology:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in the Ethanol/Water mixture.

-

Activation: Add the Iron powder to the solution. Heat the mixture to 60°C and stir vigorously for 15 minutes to activate the iron surface (etching).

-

Addition: Add the nitrobenzonitrile substrate portion-wise over 20 minutes. Note: The reaction is exothermic; monitor internal temperature to maintain mild reflux (~75°C).

-

Reaction: Stir at reflux for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.[1][2]6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[1]

-

Work-up:

-

Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Validation: The product, 6-amino-3-chloro-2-methylbenzonitrile , is typically obtained as a beige solid (Yield: >90%).[1]

-

QC Check: ¹H NMR (DMSO-d₆) should show a broad singlet at ~5.5-6.0 ppm (NH₂).[1]

-

Protocol B: Cyclization to N-Phenyluracil Core

Objective: Convert the aniline into the uracil pharmacophore, a common motif in PPO inhibitors.

Reagents:

-

6-amino-3-chloro-2-methylbenzonitrile (Intermediate from Protocol A)[1]

-

Triphosgene (Solid phosgene equivalent)[1]

-

Ethyl 3-amino-2-butenoate (Enamine source)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]

Methodology:

-

Isocyanate Formation: Dissolve the aniline (1.0 eq) in dry Dichloromethane (DCM) at 0°C. Add Triphosgene (0.35 eq) and Triethylamine (2.5 eq) dropwise.[1] Stir for 1 hour to generate the aryl isocyanate in situ.

-

Condensation: Add Ethyl 3-amino-2-butenoate (1.1 eq) to the isocyanate solution. The urea intermediate forms rapidly.[3]

-

Cyclization: Evaporate DCM and redissolve the residue in DMF. Add K₂CO₃ (2.0 eq) and heat to 100°C for 3 hours. This effects the intramolecular cyclization to form the uracil ring.

-

Purification: Pour into ice water, acidify with 1M HCl to pH 3. The precipitate is the target 1-(3-chloro-2-cyano-4-methylphenyl)-3,6-dihydro-2,6-dioxo-4-methylpyrimidine .[1]

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for downstream herbicide synthesis, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% (Area %) |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Consistent with structure; no residual nitro precursor.[1] |

| Water Content | Karl Fischer Titration | < 0.5% w/w (Critical for isocyanate step) |

| Iron Content | ICP-MS | < 20 ppm (Residual Fe can catalyze degradation) |

Safety & Handling Guidelines

-

Nitrile Toxicity: While less volatile than simple nitriles, this compound can metabolize to release cyanide ions.[1] Work in a well-ventilated fume hood.

-

Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill the nitro-starting material to dryness.[1]

-

Triphosgene: Generates phosgene gas upon contact with moisture.[1] strictly anhydrous conditions are required.[3] Keep a saturated bicarbonate solution nearby to neutralize spills.

References

-

Synthesis of Phenyluracil Herbicides

-

Title: "Process for the preparation of phenyluracils."[1]

-

Source: Google Patents (BASF SE).

- URL

- Relevance: Describes the general cyclization of anilines to uracils using carbamates/isocyan

-

-

Nitro Reduction Protocols

-

Compound Data & Safety

-

Mechanism of Action (PPO Inhibitors)

Sources

Application Note: Nucleophilic Aromatic Substitution on 3-Chloro-2-methyl-6-nitrobenzonitrile

Part 1: Executive Summary & Strategic Analysis

The Challenge: Sterics vs. Electronics

3-chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) is a high-value scaffold, particularly in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic bioactive agents.

While the molecule possesses the classic electronic architecture for Nucleophilic Aromatic Substitution (SNAr)—a leaving group (Cl) para to a strong electron-withdrawing group (NO2)—experimentalists often encounter unexpectedly low reactivity.

The Root Cause: The methyl group at the C2 position exerts a significant ortho-steric effect , physically shielding the C3 reaction center. Standard SNAr protocols (e.g., refluxing ethanol/THF) frequently result in stalled reactions or recovered starting material. Successful derivatization requires a "forcing" strategy that balances high activation energy with the thermal stability limits of the nitro-nitrile core.

Mechanistic Visualization

The following diagram illustrates the competing forces at play. The Nitro group activates the ring, but the Methyl group acts as a "gatekeeper," hindering the nucleophile's trajectory toward the

Part 2: Experimental Protocols

Protocol A: Amination (Synthesis of Aniline Derivatives)

Primary Application: Introduction of amine side chains for drug intermediates.

Context: Due to the C2-methyl steric block, weak nucleophiles (anilines) require high temperatures (>150°C). Stronger nucleophiles (aliphatic amines) may react at lower temperatures but still require polar aprotic solvents.

Reagents:

-

Substrate: 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.5 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid ethanol.

Step-by-Step Methodology:

-

Preparation: Charge a pressure-rated vial or reactor with the substrate and K2CO3. Inert the vessel with Nitrogen.

-

Solvation: Add anhydrous NMP (Concentration: 0.5 M). Add the amine nucleophile.

-

Reaction (The "Forcing" Step):

-

Aliphatic Amines: Heat to 100–120°C for 4–12 hours.

-

Anilines/Weak Nucleophiles: Heat to 150–170°C for 12–24 hours. Note: Microwave irradiation is highly effective for this transformation to reduce time to <1 hour.

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a solid.

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Monitor for the hydrolysis of the nitrile (CN) to the primary amide, which can occur if the solvent is "wet" and the temperature exceeds 140°C. Use anhydrous solvents.

Protocol B: Etherification (Alkoxylation)

Primary Application: Synthesis of alkoxy-analogues.

Context: Alkoxides are smaller and more reactive than amines, often allowing slightly milder conditions, but the risk of side reactions (nitro displacement) increases.

Reagents:

-

Substrate: 1.0 eq

-

Nucleophile: Sodium Alkoxide (NaOR) (1.1 eq). Prepared in situ from NaH + Alcohol is preferred.

-

Solvent: Anhydrous THF (for lower temps) or DMF (for higher temps).

Methodology:

-

Alkoxide Formation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C. Dropwise add the alcohol (1.2 eq). Stir until H2 evolution ceases.

-

Addition: Add a solution of 3-chloro-2-methyl-6-nitrobenzonitrile in THF dropwise to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to RT. If no reaction after 2 hours, heat to reflux (66°C).

-

Expert Tip: If THF reflux is insufficient, switch solvent to DMF and heat to 80°C.

-

-

Quench: Carefully quench with saturated NH4Cl solution.

Part 3: Technical Data & Troubleshooting

Reaction Parameter Optimization Table

Use this table to select conditions based on your nucleophile's steric/electronic profile.

| Nucleophile Type | Example | Solvent | Temp (°C) | Expected Time | Risk Factor |

| Primary Aliphatic | Methylamine, Benzylamine | DMSO/NMP | 80–100 | 2–6 h | Moderate |

| Secondary Cyclic | Morpholine, Piperidine | DMSO/NMP | 100–120 | 4–12 h | Low |

| Aromatic Amine | Aniline, 3-Cl-Aniline | NMP/Sulfolane | 160–210 | 12–24 h | High (Thermal) |

| Alkoxide | NaOMe, NaOEt | THF/DMF | 25–80 | 1–4 h | Nitro-displacement |

Troubleshooting Guide

-

Problem: No Reaction (Recovered Starting Material).

-

Diagnosis: The C2-methyl group is blocking the trajectory.

-

Solution: Increase temperature by 20°C increments. Switch solvent to Sulfolane (bp 285°C) if NMP boils off. Consider microwave synthesis to pulse energy without prolonged thermal exposure.

-

-

Problem: Formation of Primary Amide (M+18 peak in LCMS).

-

Diagnosis: Hydrolysis of the Nitrile (-CN) group.

-

Solution: Your solvent is wet.[1] Dry NMP/DMSO over molecular sieves (3Å) for 24h before use. Ensure the base (K2CO3) is anhydrous.

-

-

Problem: Loss of Nitro Group.

-

Diagnosis: Denitration. The NO2 group is ortho to the CN group and can be displaced by hard nucleophiles.

-

Solution: Lower the temperature.[2] Use a softer base (e.g., DIPEA instead of alkoxides/hydroxides).

-

Part 4: Safety & Compliance (E-E-A-T)

Thermal Hazards of Nitro-Benzonitriles

WARNING: Nitro-aromatic compounds possess high potential energy. The combination of a nitro group, a nitrile group, and high reaction temperatures (>150°C) creates a risk of thermal runaway .

-

DSC Recommendation: Before scaling up (>5g), perform Differential Scanning Calorimetry (DSC) on the reaction mixture to identify the onset of exothermic decomposition.

-

Cyanide Risk: While the nitrile bond is strong, thermal decomposition or strong acidic hydrolysis can release HCN. Operate in a well-ventilated fume hood with cyanide detectors if working at kilo-scale.

Handling

-

Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Waste: Segregate waste streams. Do not mix with strong oxidizers or reducing agents.

Part 5: References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4] Chemical Reviews, 49(2), 273-412. Link

-

Synthesis of Quinazolines (Patent): Process for preparing 5,6-substituted-2,4-quinazolinediamines. European Patent EP0253396A2. (Demonstrates use of 3-chloro-2-methyl-6-nitrobenzonitrile at 150°C+). Link

-

Steric Effects in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on steric/electronic factors).

-

Safety of Nitro Compounds: Bretherick's Handbook of Reactive Chemical Hazards. (Consult for specific nitro-aryl stability data).

Sources

Application Note: Chemoselective Reduction of 3-Chloro-2-methyl-6-nitrobenzonitrile to 6-Amino-3-chloro-2-methylbenzonitrile

Introduction & Mechanistic Rationale

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in pharmaceutical and agrochemical synthesis. However, the specific substrate 3-chloro-2-methyl-6-nitrobenzonitrile presents a classic, multi-faceted chemoselectivity challenge. The molecule contains three highly reactive functional groups:

-

Nitro group (-NO₂) : The target for reduction.

-

Aryl chloride (-Cl) : Highly susceptible to reductive hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂ with Pd/C)[1].

-

Nitrile group (-C≡N) : Vulnerable to over-reduction to a primary amine (-CH₂NH₂) when exposed to strong hydride donors (e.g., LiAlH₄) or high-pressure hydrogenation.

To achieve a self-validating, high-yielding protocol, the reduction must proceed via single-electron transfer (SET) mechanisms rather than hydride transfer or transition-metal surface hydrogenation. Metals such as Iron (Fe) or Tin(II) chloride (SnCl₂) in protic media are ideal[2]. They selectively reduce the nitro group via nitroso and hydroxylamine intermediates without providing the necessary activation energy or surface chemistry required to cleave the strong C-Cl bond or reduce the sp-hybridized C≡N bond[3].

Chemoselectivity Profile & Reagent Selection

The following table summarizes the expected outcomes of various reducing agents on the substrate, validating the choice of Fe/NH₄Cl and SnCl₂ for this specific synthetic step.

| Reducing Agent | Nitro Reduction | Nitrile Tolerance | Halogen Tolerance | Operational Profile & Recommendation |

| H₂, Pd/C | Complete | Poor (at high H₂ pressure) | Poor (Dehalogenation) | Not Recommended. High risk of forming 6-amino-2-methylbenzonitrile[1]. |

| LiAlH₄ | Variable (Azo products) | Poor (Reduces to amine) | Good | Not Recommended. Destroys the nitrile group[2]. |

| SnCl₂·2H₂O | Complete | Excellent | Excellent | Highly Recommended (Bench-Scale) . Mild, highly selective, but generates tin waste[3]. |

| Fe / NH₄Cl | Complete | Excellent | Excellent | Highly Recommended (Scale-Up) . Green, inexpensive, highly selective[2]. |

Reaction Pathway Visualization

Chemoselective pathways for 3-chloro-2-methyl-6-nitrobenzonitrile reduction.

Experimental Protocols

Field-Proven Insight: While SnCl₂ is excellent for milligram to gram-scale discovery chemistry due to its homogeneous reaction profile in ethanol, Iron/NH₄Cl is the industry standard for multi-gram to kilogram scale-ups because it avoids toxic heavy metal waste and intractable tin emulsions.

Protocol A: Bench-Scale Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

Mechanism : Sn(II) is oxidized to Sn(IV), transferring electrons to the nitro group. The acidic nature of SnCl₂ facilitates the necessary protonation steps.

Step-by-Step Methodology:

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 eq, e.g., 1.0 g, 5.08 mmol) in absolute ethanol (10 mL, 0.5 M).

-

Reagent Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 5.73 g, 25.4 mmol) in one portion. Causality: A large excess is required because each nitro group requires 3 equivalents of Sn(II) for complete reduction (6 electrons total); 5 equivalents ensure rapid and complete conversion without stalling at the hydroxylamine stage.

-

Reaction : Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere. The initially pale yellow solution will often turn deep orange/red before lightening.

-

Monitoring : Stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product amine will be highly UV-active and stain positive (brown/orange) with Ninhydrin.

-

Quenching & pH Adjustment : Cool the mixture to room temperature and pour it into crushed ice (20 g). Slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. Causality: Neutralizing the mixture precipitates Sn(IV) as gelatinous tin hydroxides. If the solution remains acidic, the product amine will remain protonated and water-soluble, destroying the extraction yield.

-

Extraction & Emulsion Breaking : Add Ethyl Acetate (30 mL). A thick emulsion will likely form. Critical Step: Filter the entire biphasic mixture through a tightly packed pad of Celite. This traps the tin hydroxide polymers and breaks the emulsion—a mandatory self-validating step for SnCl₂ workups.

-

Isolation : Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-amino-3-chloro-2-methylbenzonitrile.

Protocol B: Scale-Up Reduction using Iron Powder and Ammonium Chloride (Béchamp-Type)

Mechanism : Iron acts as the electron source while NH₄Cl acts as a mild proton source. This avoids the use of strong acids (like HCl or AcOH) which could potentially hydrolyze the nitrile group to an amide upon prolonged heating.

Workflow for the Iron/NH4Cl mediated reduction of nitrobenzonitrile.

Step-by-Step Methodology:

-

Solvent Preparation : Prepare a solvent mixture of Ethanol and Deionized Water in a 4:1 volume ratio.

-

Setup : Suspend 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 eq, e.g., 10.0 g, 50.8 mmol) in the solvent mixture (150 mL) in a 2-neck flask equipped with a reflux condenser and a mechanical stirrer.

-

Reagent Addition : Add Iron powder (325 mesh, 5.0 eq, 14.2 g, 254 mmol) and Ammonium chloride (NH₄Cl) (3.0 eq, 8.15 g, 152 mmol). Causality: Fine iron powder (325 mesh) provides a massive surface area, significantly accelerating the heterogeneous electron transfer.

-

Reaction : Heat the suspension to a gentle reflux (approx. 80 °C). Stir vigorously. The mixture will turn into a dark brown/black slurry as iron oxides (Fe₃O₄) form.

-